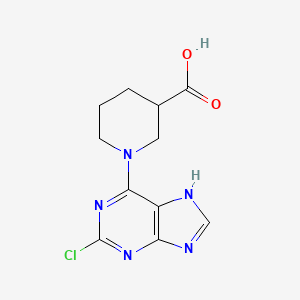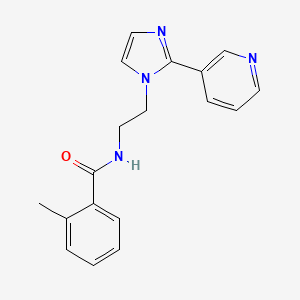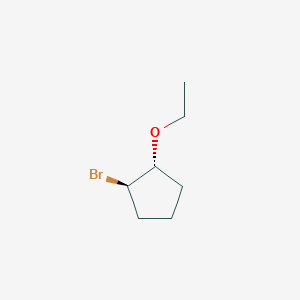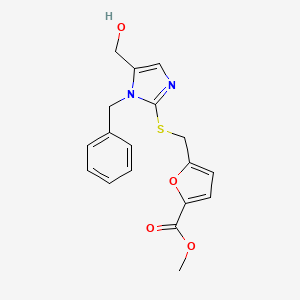![molecular formula C18H13Cl2N3O B2832011 N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide CAS No. 2178772-91-1](/img/structure/B2832011.png)
N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and reactivity. Techniques like titration or spectroscopy might be used .Aplicaciones Científicas De Investigación
- Bipyridine derivatives serve as ligands in transition-metal catalysis. Their coordination with metal centers enhances catalytic activity and selectivity. Researchers explore their use in various reactions, such as Suzuki coupling, Negishi coupling, and Stille coupling .
- A pyridine-containing metal-organic framework (MOF) was carbonized to produce nitrogen-doped porous carbons (NPCs). These NPCs have applications in energy storage, gas adsorption, and catalysis .
Transition-Metal Catalysis Ligands
Nitrogen-Doped Porous Carbons (NPCs)
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dichloro-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O/c19-15-3-4-16(17(20)7-15)18(24)23-9-12-6-14(11-22-8-12)13-2-1-5-21-10-13/h1-8,10-11H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJXURWMRKYRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2831932.png)
![7,7-Dimethylspiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2831933.png)

![[3-[(Pyridin-4-yl)thio]phenyl]methanol](/img/structure/B2831938.png)

![3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2831941.png)

![5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2831944.png)


![N,N-diethyl-2-{[2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetamide](/img/structure/B2831947.png)